Propyl[(3,4,5-trimethoxyphenyl)methyl]amine
Description
Propyl[(3,4,5-trimethoxyphenyl)methyl]amine is an organic compound characterized by the presence of a propyl group attached to a benzylamine moiety, which is further substituted with three methoxy groups at the 3, 4, and 5 positions of the phenyl ring
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-6-14-9-10-7-11(15-2)13(17-4)12(8-10)16-3/h7-8,14H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVLWPUGBQXVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl[(3,4,5-trimethoxyphenyl)methyl]amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde.
Reductive Amination: The 3,4,5-trimethoxybenzaldehyde is subjected to reductive amination with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Propyl[(3,4,5-trimethoxyphenyl)methyl]amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly in targeting enzymes or receptors involved in various diseases.
Biological Studies: It can be used as a probe to study the interactions of methoxy-substituted phenyl compounds with biological macromolecules.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Propyl[(3,4,5-trimethoxyphenyl)methyl]amine is not fully elucidated. it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzylamine: Lacks the propyl group, which may affect its biological activity.
3,4,5-Trimethoxyphenethylamine: Contains an ethyl group instead of a propyl group, potentially altering its pharmacokinetic properties.
Uniqueness
Propyl[(3,4,5-trimethoxyphenyl)methyl]amine is unique due to the combination of the propyl group and the trimethoxy-substituted phenyl ring, which may confer distinct biological activities and pharmacological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
